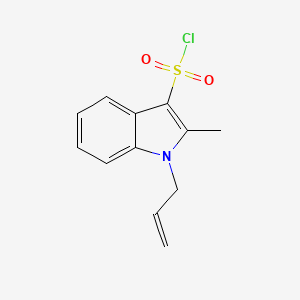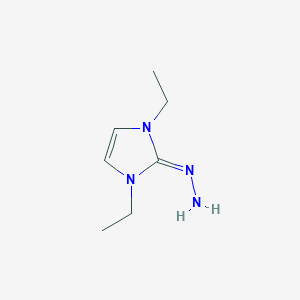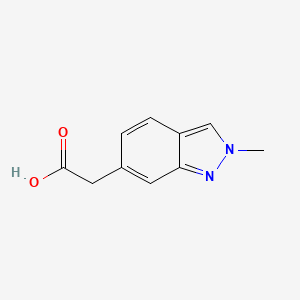![molecular formula C27H25BrN6S B12828476 4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the bromophenyl and methylthiophenyl groups. The final step involves the formation of the pyrazolo[3,4-d]pyrimidine core. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Applications De Recherche Scientifique
4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs for treating various diseases.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The pyrazolo[3,4-d]pyrimidine core may interact with enzymes or other proteins, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and piperazine-containing molecules. Compared to these compounds, 4-(4-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C27H25BrN6S |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
4-[4-[(2-bromophenyl)-(3-methylthiophen-2-yl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C27H25BrN6S/c1-19-11-16-35-25(19)24(21-9-5-6-10-23(21)28)32-12-14-33(15-13-32)26-22-17-31-34(27(22)30-18-29-26)20-7-3-2-4-8-20/h2-11,16-18,24H,12-15H2,1H3 |
Clé InChI |
RBAOEFGCRCKOOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)N3CCN(CC3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)



![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)





![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)


